5-Chloro-2-(2-thienylthio)-benzaldehyde
Description
Contextualization within Halogenated Benzaldehyde (B42025) and Thiophene (B33073) Derivatives Research
5-Chloro-2-(2-thienylthio)-benzaldehyde is a member of two prominent families of organic compounds: halogenated benzaldehydes and thiophene derivatives. Halogenated benzaldehydes are benzaldehyde molecules where one or more hydrogen atoms on the benzene (B151609) ring have been replaced by halogens. This substitution significantly alters the electronic properties of the ring, often enhancing its reactivity and providing a handle for further chemical modifications. These compounds are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes.
Thiophene and its derivatives are a cornerstone of heterocyclic chemistry and are of immense importance in medicinal chemistry. The thiophene ring is considered a "privileged scaffold," meaning it is a structural motif that is frequently found in biologically active compounds. nih.govresearchgate.netnih.govbohrium.com Thiophene-containing molecules have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govresearchgate.netnih.govbohrium.com The sulfur atom in the thiophene ring can participate in hydrogen bonding and other interactions, which can enhance the binding of a molecule to its biological target. researchgate.net
Structural Features and Chemical Architecture of this compound
The chemical structure of this compound is characterized by a central benzene ring substituted with three key functional groups: a chloro group at position 5, an aldehyde group at position 1, and a 2-thienylthio group at position 2. The thioether linkage (-S-) connects the benzaldehyde core to a thiophene ring. This arrangement of functional groups imparts a unique set of properties to the molecule. The electron-withdrawing nature of the chloro and aldehyde groups influences the electron density of the benzene ring, which in turn affects its reactivity. The presence of two aromatic systems, the benzene and thiophene rings, connected by a flexible thioether bridge, allows for a range of conformational possibilities.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | 5-chloro-2-(thiophen-2-ylthio)benzaldehyde |
| Molecular Formula | C₁₁H₇ClOS |
| Molecular Weight | 226.69 g/mol |
| CAS Number | 333433-40-0 |
Note: The properties listed are based on available chemical database information and may not have been experimentally verified in all cases.
Overview of Potential Research Trajectories for Aryl Thioether Benzaldehyde Systems
The structural motifs present in this compound suggest several promising avenues for future research. Aryl thioethers, in general, are recognized for their importance in medicinal chemistry and materials science. nih.govjst.go.jpnih.gov The thioether linkage can influence a molecule's metabolic stability and its ability to interact with biological targets.
The combination of a halogenated benzaldehyde and a thiophene moiety within an aryl thioether framework opens up possibilities for the development of novel compounds with tailored biological activities. For instance, research into related benzyloxybenzaldehyde derivatives has identified potent and selective inhibitors of aldehyde dehydrogenase (ALDH), an enzyme family implicated in cancer. Furthermore, the aldehyde group itself is a versatile functional group that can be readily converted into other functionalities, allowing for the synthesis of a diverse library of derivatives for biological screening. Studies on other thioether-containing compounds have explored their anti-proliferative activities. The investigation of this compound and its analogues could therefore contribute to the discovery of new therapeutic agents.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H7ClOS2 |
|---|---|
Molecular Weight |
254.8 g/mol |
IUPAC Name |
5-chloro-2-thiophen-2-ylsulfanylbenzaldehyde |
InChI |
InChI=1S/C11H7ClOS2/c12-9-3-4-10(8(6-9)7-13)15-11-2-1-5-14-11/h1-7H |
InChI Key |
QJDMPRDDJUNOGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)SC2=C(C=C(C=C2)Cl)C=O |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Strategies for Carbon-Sulfur Bond Formation in Thioether Linkages
Nucleophilic Aromatic Substitution Approaches on Halogenated Benzaldehydes
Nucleophilic aromatic substitution (SNAr) is a classical and direct method for forming the aryl thioether bond. This reaction pathway is viable because the benzaldehyde (B42025) ring is "activated" towards nucleophilic attack by the presence of an electron-withdrawing group—in this case, the aldehyde group (-CHO). libretexts.org The aldehyde group, particularly when positioned ortho or para to a halogen leaving group, stabilizes the negatively charged intermediate (a Meisenheimer complex) that forms during the reaction, thereby facilitating the substitution. libretexts.org
The synthesis typically involves the reaction of a di-halogenated benzaldehyde with 2-thiophenethiol in the presence of a base. A common precursor is 2-bromo-5-chlorobenzaldehyde, where the bromine atom serves as a more effective leaving group than chlorine. smolecule.com The reaction is generally conducted under reflux conditions (80–120°C) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or N-methyl-2-pyrrolidone (NMP). smolecule.com A base, such as potassium carbonate (K₂CO₃) or triethylamine, is required to deprotonate the 2-thiophenethiol, forming the more nucleophilic thiolate anion. smolecule.com While effective, SNAr reactions with benzaldehyde derivatives can sometimes result in moderate yields due to the formation of side products. jst.go.jp To ensure the complete conversion of the aryl halide, anhydrous conditions and an inert atmosphere are often employed to prevent competitive hydrolysis. smolecule.com
| Parameter | Typical Conditions for SNAr Synthesis |
| Aryl Halide | 2-bromo-5-chlorobenzaldehyde |
| Nucleophile | 2-Thiophenethiol |
| Solvent | Dimethyl sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), Dimethylacetamide (DMAc) nih.govsemanticscholar.org |
| Base | Potassium carbonate (K₂CO₃), Triethylamine, Potassium tert-butoxide (t-BuOK) smolecule.comjst.go.jp |
| Temperature | Room Temperature to 120°C smolecule.comnih.govsemanticscholar.org |
| Typical Yields | 60% - 75% smolecule.com |
Thiolation Reactions involving Thiophene (B33073) Derivatives
This approach focuses on the thiophene moiety as the reactive partner. The key reagent is 2-thiophenethiol, which acts as the sulfur nucleophile. The reactivity of 2-thiophenethiol is significantly enhanced by its conversion to the corresponding thiolate anion. This is readily achieved by treatment with a suitable base, such as potassium carbonate or sodium hydride. jst.go.jp The generated thiolate is a potent nucleophile that can readily attack an activated aryl halide, as described in the SNAr mechanism.
The choice of base and solvent is crucial for the success of the thiolation. Stronger bases like potassium tert-butoxide in solvents like dimethylformamide (DMF) can facilitate the reaction under milder conditions, even at temperatures as low as 0 to 25 °C. jst.go.jp The use of such conditions avoids the need to pre-form the thiolate, which can be a moisture-sensitive and exothermic process. jst.go.jp Thiophene derivatives are well-suited for these reactions, and their C2 position is a common site for electrophilic attack and substitution, making 2-thiophenethiol a readily accessible and reactive precursor. pharmaguideline.com
Transition Metal-Catalyzed Coupling Reactions for Ar-S Linkages
Transition metal-catalyzed cross-coupling reactions represent a more modern and often more efficient alternative to traditional SNAr methods for forming C-S bonds. nih.govnih.gov These reactions typically offer greater functional group tolerance and can proceed under milder conditions. nih.gov Palladium (Pd) and copper (Cu) are the most commonly employed metals for this transformation.
Copper-Catalyzed Coupling (Ullmann Condensation): The Ullmann-type reaction involves coupling an aryl halide with a thiol in the presence of a copper catalyst. A practical protocol developed by Buchwald involves using copper(I) iodide (CuI) as the catalyst, often in conjunction with a ligand like ethylene glycol, and a base such as potassium carbonate. nih.gov This method is effective for coupling thiols with aryl iodides and shows good functional group tolerance. nih.gov
Palladium-Catalyzed Coupling (Buchwald-Hartwig Cross-Coupling): Analogous to the well-known Buchwald-Hartwig amination, palladium catalysts with specialized phosphine ligands can effectively couple aryl halides or triflates with thiols. These reactions are highly versatile, though the strong coordination of sulfur compounds to the metal center can sometimes hinder catalytic activity. nih.gov
Other transition metals, including nickel (Ni) and cobalt (Co), have also been explored for catalyzing the formation of aryl-sulfur bonds, each offering different reactivity profiles and substrate scopes. semanticscholar.orgamanote.com These methods provide powerful tools for synthesizing complex aryl thioethers that may be difficult to access through other routes. nih.gov
| Catalyst System | Typical Substrates | Common Ligands/Additives | Key Advantages |
| Copper (Cu) | Aryl Iodides, Aryl Bromides nih.gov | Ethylene Glycol, 1,10-phenanthroline nih.govnih.gov | Cost-effective, practical for many substrates nih.gov |
| Palladium (Pd) | Aryl Halides, Aryl Triflates nih.gov | Phosphine-based ligands (e.g., Josiphos, Xantphos) | High efficiency, broad substrate scope nih.gov |
| Nickel (Ni) | Aryl Chlorides, Thioesters nih.govsemanticscholar.org | Phosphine or N-heterocyclic carbene (NHC) ligands | Effective for less reactive aryl chlorides researchgate.net |
Functionalization of the Benzaldehyde Moiety
The synthesis of 5-Chloro-2-(2-thienylthio)-benzaldehyde requires the precise placement of both the aldehyde and chlorine substituents on the aromatic ring. The synthetic strategy can either begin with a pre-functionalized benzaldehyde precursor or introduce these groups at different stages of the synthesis.
Aldehyde Group Introduction and Modification
While many synthetic routes start with a commercially available halogenated benzaldehyde, it is also possible to introduce the aldehyde group onto a pre-formed 5-chloro-2-(2-thienylthio)phenyl scaffold. Several standard organic transformations can achieve this.
One common method is the oxidation of a primary alcohol. If the corresponding benzyl alcohol, 5-chloro-2-(2-thienylthio)benzyl alcohol, is available, it can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC) in a solvent such as dichloromethane. chemicalbook.com This method is efficient and prevents over-oxidation to the carboxylic acid, which can occur with stronger oxidizing agents. youtube.com
Another approach is the reduction of a carboxylic acid derivative. For instance, the corresponding benzoyl chloride can be reduced to the benzaldehyde via the Rosenmund reduction. This reaction utilizes a poisoned palladium catalyst (e.g., palladium on barium sulfate) and hydrogen gas to selectively reduce the acid chloride to the aldehyde. prepchem.com
| Transformation | Starting Material | Reagent(s) | Product |
| Oxidation | 5-chloro-2-(2-thienylthio)benzyl alcohol | Pyridinium chlorochromate (PCC) | This compound |
| Reduction | 5-chloro-2-(2-thienylthio)benzoyl chloride | H₂, Pd/BaSO₄ (poisoned) | This compound |
Regioselective Chlorination of Benzaldehyde Precursors
The introduction of the chlorine atom at the C-5 position of the benzaldehyde ring must be carefully controlled to ensure the correct isomer is formed. Direct electrophilic chlorination of 2-(2-thienylthio)-benzaldehyde is challenging in terms of regioselectivity. The thioether group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The activating thioether group would direct incoming electrophiles to the C-4 (para) and C-6 (ortho) positions, making the synthesis of the C-5 isomer by this method synthetically unviable.
Therefore, the most common and effective strategy is to begin with a benzaldehyde precursor that is already chlorinated in the desired position. A suitable starting material is 5-chlorosalicylaldehyde (5-chloro-2-hydroxybenzaldehyde), where the hydroxyl group can be converted to a better leaving group for subsequent SNAr or cross-coupling reactions. prepchem.com Alternatively, a di-halogenated precursor such as 2,5-dichlorobenzaldehyde (B1346813) can be used, where the chlorine at the C-2 position is selectively substituted by the thiophene nucleophile, leaving the C-5 chlorine intact. The selective substitution is possible due to the activation provided by the adjacent aldehyde group. Standard chlorinating agents like sulfuryl chloride or N-chlorosuccinimide (NCS) can be used to prepare these chlorinated precursors from simpler starting materials. google.com
Synthesis of Key Precursors and Intermediates
The synthesis of this compound is predicated on the availability of two critical components: a 2-thienylthiol derivative and a suitably halogenated benzaldehyde scaffold. The strategic assembly of these precursors is fundamental to achieving the target molecule.
Preparation of 2-Thienylthiol Derivatives
2-Thienylthiol, also known as 2-mercaptothiophene, is a crucial nucleophile in the synthesis of the target compound. Several synthetic routes are available for its preparation. A prevalent and effective method involves the direct lithiation of thiophene at the 2-position using an organolithium reagent like n-butyllithium, followed by quenching the resulting 2-thienyllithium with elemental sulfur. orgsyn.orgchemicalbook.com Subsequent acidic workup yields 2-thiophenethiol. This method is advantageous due to the high reactivity and selectivity for the 2-position of the thiophene ring. orgsyn.org
Alternative methods for generating 2-thiophenethiol include:
Grignard Reagent Sulfurization : This route involves the preparation of 2-thienylmagnesium bromide from 2-bromothiophene, which is then reacted with sulfur, followed by acidification to produce the thiol. orgsyn.org
Reduction of Sulfonyl Chlorides : 2-Thiophenesulfonyl chloride can be reduced using reagents such as zinc dust and sulfuric acid to yield 2-thiophenethiol. orgsyn.orgchemicalbook.com
The reactivity of the thiol group is central to its utility, as it readily participates in nucleophilic substitution reactions with electrophilic aryl halides to form thioethers. nbinno.com
| Method | Starting Material | Key Reagents | Typical Yield | Reference |
|---|---|---|---|---|
| Lithiation | Thiophene | 1. n-Butyllithium 2. Sulfur (S8) 3. H3O+ | 65-70% | orgsyn.orgchemicalbook.com |
| Grignard Reaction | 2-Bromothiophene | 1. Magnesium (Mg) 2. Sulfur (S8) 3. H3O+ | Not specified | orgsyn.org |
| Sulfonyl Chloride Reduction | 2-Thiophenesulfonyl chloride | Zinc dust, H2SO4 | Not specified | orgsyn.org |
Synthesis of Halogenated Benzaldehyde Scaffolds (e.g., 5-Chloro-2-halobenzaldehyde)
The second key precursor is a benzaldehyde molecule substituted with a chlorine atom at the 5-position and a good leaving group, typically another halogen like bromine or fluorine, at the 2-position. The electron-withdrawing nature of the aldehyde group activates the halogen at the 2-position for nucleophilic aromatic substitution (SNAr).
Synthesis of 5-Chloro-2-bromobenzaldehyde: A multi-step synthesis starting from 2-chlorobenzoic acid is commonly employed. The process involves the selective bromination of 2-chlorobenzoic acid to yield 5-bromo-2-chlorobenzoic acid. This intermediate is then reduced to 5-bromo-2-chlorobenzyl alcohol, which is subsequently oxidized under controlled conditions to afford the desired 5-bromo-2-chlorobenzaldehyde. google.com This specific isomer is an excellent substrate for the SNAr reaction with 2-thienylthiol, as bromine is a better leaving group than chlorine. smolecule.com
Synthesis of 5-Chloro-2-fluorobenzaldehyde: An alternative scaffold, 5-chloro-2-fluorobenzaldehyde, can also be utilized. The fluorine atom at the 2-position is highly activated towards nucleophilic displacement. The synthesis of related compounds, such as 5-bromo-2-fluorobenzaldehyde, has been achieved by the direct bromination of 2-fluorobenzaldehyde using reagents like potassium bromate in sulfuric acid. chemicalbook.com Similarly, halogen exchange reactions, where a chloro-nitrobenzaldehyde is converted to a fluoro-nitrobenzaldehyde using an alkali metal fluoride, demonstrate a pathway to introduce fluorine onto the benzene (B151609) ring, which can then be carried through subsequent synthetic steps. google.com
| Target Scaffold | Starting Material | Key Transformation Steps | Reference |
|---|---|---|---|
| 5-Bromo-2-chlorobenzaldehyde | 2-Chlorobenzoic acid | 1. Bromination (e.g., with NBS/H2SO4) 2. Reduction to alcohol (e.g., with NaBH4/H2SO4) 3. Oxidation to aldehyde (e.g., with NaClO/TEMPO) | google.com |
| 5-Bromo-2-fluorobenzaldehyde | 2-Fluorobenzaldehyde | 1. Bromination (e.g., with KBrO3/H2SO4) | chemicalbook.com |
Derivatization Strategies for this compound
The aldehyde functional group in this compound is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of a diverse library of derivatives.
Reactions at the Aldehyde Functionality
The condensation reaction between the aldehyde group of this compound and primary amines yields Schiff bases, also known as imines. researchgate.netmdpi.com This reaction typically proceeds by refluxing equimolar amounts of the aldehyde and the amine in a suitable solvent like ethanol, often with a catalytic amount of acid. researchgate.net The resulting C=N double bond is a key structural motif in many biologically active compounds and coordination chemistry ligands. A wide variety of primary amines can be used, including aromatic, aliphatic, and heterocyclic amines, leading to a diverse range of Schiff base derivatives. growingscience.com Studies on Schiff bases derived from thiophene carboxaldehyde and substituted benzaldehydes have shown that these compounds and their metal complexes can exhibit significant biological activities. mdpi.comnih.gov
| Amine Class | Example Reactant | Resulting Schiff Base Substructure |
|---|---|---|
| Aromatic Amines | Aniline | -CH=N-Ph |
| Heterocyclic Amines | 2-Aminobenzothiazole | -CH=N-(2-benzothiazolyl) |
| Aliphatic Amines | Ethylamine | -CH=N-CH2CH3 |
| Amino Acids | Glycine | -CH=N-CH2COOH |
The electrophilic carbon of the aldehyde group readily reacts with nucleophilic carbon atoms, particularly those in active methylene compounds, via condensation reactions. The Knoevenagel condensation is a prime example, where the aldehyde reacts with a compound containing a methylene group flanked by two electron-withdrawing groups (e.g., malononitrile, ethyl cyanoacetate, or diethyl malonate). researchgate.netresearchgate.net These reactions are often catalyzed by a weak base, such as piperidine. researchgate.net The initial condensation product can sometimes undergo subsequent intramolecular cyclization, leading to the formation of new heterocyclic rings. The reaction of this compound with various heterocyclic systems containing active methylene groups (such as pyrazolones or barbituric acid derivatives) can provide access to complex, polycyclic structures. These condensation reactions are powerful tools for creating molecular diversity from the parent aldehyde. nih.gov
| Reaction Type | Heterocyclic Reactant Type | Example Reagent | Potential Product Class |
|---|---|---|---|
| Knoevenagel Condensation | Active Methylene Heterocycle | Meldrum's Acid | Heterocyclic benzylidene derivatives |
| Knoevenagel Condensation | Active Methylene Heterocycle | Barbituric Acid | Barbiturate-based arylidene compounds |
| Condensation/Cyclization | Enamines or compounds forming enamines | Cyclohexanone (with base) | Substituted quinoline derivatives (via Friedländer annulation) |
Oxidation and Reduction Pathways of the Aldehyde Group
The aldehyde functional group in this compound is a key site for synthetic modification, readily undergoing both oxidation and reduction to yield valuable derivatives.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 5-Chloro-2-(2-thienylthio)benzoic acid. This transformation is a fundamental process in organic synthesis. A variety of oxidizing agents can be employed, with the choice of reagent often depending on the desired reaction conditions and the presence of other sensitive functional groups. Common reagents for this purpose include potassium permanganate (KMnO₄), chromic acid (H₂CrO₄), and milder oxidants like silver oxide (Ag₂O) or sodium chlorite (NaClO₂). The use of sodium chlorite, for instance, is effective for oxidizing aldehydes to carboxylic acids in the presence of a chlorine scavenger.
Reduction: Conversely, the aldehyde group can be reduced to a primary alcohol, [5-Chloro-2-(2-thienylthio)phenyl]methanol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (NaBH₄) is a common and selective reagent for the reduction of aldehydes and ketones, offering the advantage of being compatible with the thioether linkage and the aromatic chloro-substituent. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used, although it is a much stronger and less selective reducing agent.
The table below summarizes common reagents for these transformations.
| Transformation | Reagent | Product |
| Oxidation | Potassium Permanganate (KMnO₄) | 5-Chloro-2-(2-thienylthio)benzoic acid |
| Oxidation | Sodium Chlorite (NaClO₂) | 5-Chloro-2-(2-thienylthio)benzoic acid |
| Reduction | Sodium Borohydride (NaBH₄) | [5-Chloro-2-(2-thienylthio)phenyl]methanol |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | [5-Chloro-2-(2-thienylthio)phenyl]methanol |
Transformations Involving the Thioether Linkage
The thioether bridge is another reactive center in the molecule, susceptible to oxidation and bond cleavage reactions.
Sulfoxide and Sulfone Formation
The sulfur atom of the thioether linkage can be readily oxidized to form the corresponding sulfoxide and sulfone, which are valuable synthetic intermediates. The oxidation of sulfides is a stepwise process. Treatment of a sulfide with one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) at room temperature, typically yields the corresponding sulfoxide (R₂SO). openstax.org Further oxidation of the sulfoxide, often requiring a stronger oxidizing agent like a peroxyacid, produces the sulfone (R₂SO₂). openstax.org
This controlled oxidation allows for the selective synthesis of either 5-Chloro-2-(2-thienylthio)benzaldehyde sulfoxide or 5-Chloro-2-(2-thienylthio)benzaldehyde sulfone. The choice of oxidant and reaction conditions is crucial for achieving this selectivity. nih.govresearchgate.net For example, reagents like meta-chloroperoxybenzoic acid (m-CPBA) are highly effective for these transformations.
| Starting Material | Reagent (1 equiv.) | Product |
| This compound | H₂O₂ or m-CPBA | 5-Chloro-2-(2-thienylsulfinyl)benzaldehyde |
| 5-Chloro-2-(2-thienylsulfinyl)benzaldehyde | Peroxyacid (e.g., m-CPBA) | 5-Chloro-2-(2-thienylsulfonyl)benzaldehyde |
C-S Bond Cleavage Reactions
Cleavage of the carbon-sulfur bonds in the thioether linkage is a more challenging transformation but can be achieved under specific conditions to yield thiols and other derivatives. These reactions often require transition metal catalysis or the use of potent reagents. acs.org
Metal-free C-S bond cleavage has been achieved using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS). semanticscholar.orgresearchgate.net For instance, NBS can mediate the selective cleavage of certain C-S bonds, often involving the formation of a bromosulfonium intermediate. organic-chemistry.org Transition-metal-catalyzed reactions, employing catalysts based on nickel, palladium, or copper, provide alternative pathways for C-S bond activation and cleavage, enabling cross-coupling reactions or reductions. acs.org The reaction of thioethers with hydrogen peroxide can also lead to C-S bond cleavage under specific oxidative conditions, particularly in molecules containing a carboxylic group alpha to the C-S bond. rsc.org
Electrophilic and Nucleophilic Substitution on Aromatic Rings
The two aromatic rings in the molecule, the chlorobenzene and thiophene rings, exhibit distinct reactivities towards substitution reactions, governed by the electronic effects of their respective substituents.
Reactions on the Chlorobenzene Ring
The chlorobenzene ring is substituted with three groups: the chloro group, the aldehyde group, and the thienylthio group. Their directing effects influence the position of incoming electrophiles.
Chloro Group: Deactivating, ortho-, para-directing.
Aldehyde Group: Strongly deactivating, meta-directing.
Thienylthio Group (as an alkylthio group): Activating, ortho-, para-directing.
The positions ortho and para to the activating thioether group are C-3 and C-5. The position para to the thioether (C-5) is already occupied by the chloro group. The position meta to the deactivating aldehyde group is C-5. The chloro group directs to C-4 and C-6. The powerful ortho-, para-directing ability of the thioether group combined with the deactivating nature of the aldehyde and chloro groups makes predicting the outcome of electrophilic substitution complex. However, substitution is most likely to occur at the positions most activated by the thioether group, primarily the C-3 position.
Nucleophilic aromatic substitution (SNAr) is also a possibility on this ring, particularly at the positions activated by the electron-withdrawing aldehyde group (the carbon bearing the chloro group).
Reactions on the Thiophene Ring
The thiophene ring is generally more reactive towards electrophilic substitution than benzene. uoanbar.edu.iq The thioether linkage at the C-2 position acts as a substituent on the thiophene ring. Sulfur's ability to stabilize adjacent carbocations through resonance influences the regioselectivity. Electrophilic substitution on 2-substituted thiophenes typically occurs at the C-5 position. semanticscholar.org Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on the thiophene ring of this compound are expected to yield products substituted at the 5-position of the thiophene moiety.
Nucleophilic substitution on the thiophene ring is less common but can occur, especially with halogenated thiophenes under forcing conditions or with copper catalysis. uoanbar.edu.iq
Advanced Spectroscopic Characterization and Crystallographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. For 5-Chloro-2-(2-thienylthio)-benzaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be employed to assign all proton and carbon signals and to confirm the connectivity of the atoms within the molecule.
Proton (¹H) NMR Spectroscopic Analysis
The ¹H NMR spectrum of this compound would be expected to exhibit distinct signals for the aldehydic proton, the protons of the substituted benzene (B151609) ring, and the protons of the thiophene (B33073) ring. The chemical shift (δ) of the aldehydic proton would likely appear in the downfield region, typically between 9.5 and 10.5 ppm, due to the deshielding effect of the carbonyl group.
The three protons on the benzene ring would appear as a complex splitting pattern, likely an AMX or ABC system, due to their different chemical environments and coupling interactions. The proton ortho to the aldehyde group would be the most deshielded, while the proton ortho to the chloro group would also experience a downfield shift. The proton situated between the chloro and thioether groups would have a chemical shift influenced by both substituents.
The three protons of the 2-thienyl group would also show a characteristic splitting pattern. The proton at the 5-position of the thiophene ring would likely be the most deshielded, followed by the proton at the 3-position, and finally the proton at the 4-position. The coupling constants (J-values) between these protons would be indicative of their relative positions on the thiophene ring.
Expected ¹H NMR Data: This table is predictive and not based on experimental data.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |
|---|---|---|
| Aldehydic-H | 9.5 - 10.5 | Singlet (s) |
| Aromatic-H (Benzene) | 7.0 - 8.0 | Multiplet (m) |
Carbon-13 (¹³C) NMR Spectroscopic Analysis
The ¹³C NMR spectrum would provide information on the number and types of carbon atoms in the molecule. The carbonyl carbon of the aldehyde group would be the most downfield signal, typically appearing between 185 and 195 ppm. The aromatic region of the spectrum would show signals for the six carbons of the benzene ring and the four carbons of the thiophene ring. The chemical shifts of these carbons would be influenced by the electron-withdrawing and electron-donating effects of the substituents. The carbon attached to the chlorine atom would be expected to show a significant downfield shift, as would the carbon atom of the C-S bond.
Expected ¹³C NMR Data: This table is predictive and not based on experimental data.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C=O (Aldehyde) | 185 - 195 |
| Aromatic-C (Benzene) | 120 - 150 |
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR experiments would be crucial.
COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to trace the connectivity of the proton networks within the benzene and thiophene rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbon atoms to which they are attached.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment is vital for establishing long-range (two- or three-bond) correlations between protons and carbons. This would be particularly useful in confirming the connection of the thiophene ring to the benzene ring via the sulfur atom and the position of the aldehyde and chloro substituents.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Studies
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing information about its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion of this compound. This would allow for the unambiguous confirmation of its molecular formula, C₁₁H₇ClOS₂. The isotopic pattern of the molecular ion peak would also be characteristic, showing a prominent M+2 peak with approximately one-third the intensity of the molecular ion peak, which is indicative of the presence of a single chlorine atom.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transitions
IR and UV-Vis spectroscopy provide valuable information about the functional groups present in a molecule and its electronic properties.
The IR spectrum of this compound would be expected to show a strong absorption band for the carbonyl (C=O) stretching of the aldehyde group, typically in the region of 1680-1700 cm⁻¹. Other characteristic absorptions would include C-H stretching vibrations for the aromatic rings and the aldehyde proton, C=C stretching vibrations for the aromatic rings, and C-S stretching vibrations.
The UV-Vis spectrum , recorded in a suitable solvent, would reveal the electronic transitions within the molecule. The presence of the conjugated system, encompassing the benzene ring, the thioether linkage, the thiophene ring, and the aldehyde group, would be expected to result in strong absorptions in the ultraviolet and possibly the visible region. The position of the maximum absorption (λmax) would provide insights into the extent of conjugation in the molecule.
X-ray Crystallography for Solid-State Structural Determination
This section would typically present the crystal system, space group, and unit cell dimensions of the compound. It would also include a discussion of the data collection and structure refinement parameters. However, no such data has been published.
Analysis of Molecular Conformation and Hydrogen Bonding Networks
An analysis of the molecular conformation would involve a detailed description of the spatial arrangement of the atoms in the this compound molecule, including the planarity of the aromatic rings and the orientation of the thioether and aldehyde functional groups. The identification and characterization of any potential intramolecular and intermolecular hydrogen bonding networks would also be a key component of this subsection. This information is not available.
Crystal Packing and Supramolecular Interactions in the Solid State
This subsection would focus on how the individual molecules of this compound are arranged in the crystal lattice. It would explore the various intermolecular forces, beyond conventional hydrogen bonds, that contribute to the stability of the crystal structure, such as π-π stacking, C-H···π interactions, and halogen bonds. A detailed description of the packing motifs and any resulting supramolecular assemblies would be provided. In the absence of crystallographic data, this analysis is not possible.
Further research, involving the synthesis and crystallographic analysis of this compound, would be required to generate the necessary data to address the topics outlined in this article.
Theoretical and Computational Chemistry Investigations
Electronic Structure Calculations and Molecular Orbital Analysis
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For a molecule like 5-Chloro-2-(2-thienylthio)-benzaldehyde, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), can elucidate a variety of electronic properties. nih.govmdpi.com
Key parameters derived from these calculations include the energies of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of the molecule's chemical reactivity, kinetic stability, and electronic excitation properties. dergipark.org.tr A smaller gap generally implies higher reactivity.
Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential around the oxygen atom of the aldehyde group and the sulfur atom of the thioether linkage, indicating sites susceptible to electrophilic attack. Conversely, positive potential would be expected around the aldehyde proton and the hydrogen atoms of the aromatic rings.
Table 1: Representative Data from DFT Calculations for Thiophene (B33073)/Benzaldehyde (B42025) Derivatives
| Parameter | Typical Calculated Value (Arbitrary Units) | Information Provided |
|---|---|---|
| HOMO Energy | -6.5 eV to -5.5 eV | Electron-donating ability |
| LUMO Energy | -2.0 eV to -1.0 eV | Electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | 4.0 eV to 5.0 eV | Chemical reactivity and stability |
| Dipole Moment | 2.0 D to 4.0 D | Molecular polarity |
Conformational Analysis and Energy Landscapes
The three-dimensional structure of this compound is not rigid. Rotation is possible around the C-S (thioether) and C-C (aryl-aldehyde) single bonds, leading to various possible conformations (conformers). Conformational analysis aims to identify the most stable conformers and the energy barriers for interconversion between them.
Spectroscopic Property Prediction
Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental data.
NMR Spectroscopy: Theoretical calculations can predict the Nuclear Magnetic Resonance (NMR) chemical shifts (δ) for ¹H and ¹³C atoms. researchgate.net Methods like the Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, can provide theoretical spectra that correlate well with experimental findings. modgraph.co.uk For this compound, such calculations would predict the specific chemical shifts for each proton and carbon atom, helping to confirm the structure and assign experimental spectra. The predicted shifts are sensitive to the molecule's conformation, making them a useful probe for its 3D structure in solution.
UV-Vis Absorption: The electronic transitions that give rise to Ultraviolet-Visible (UV-Vis) absorption spectra can be modeled using Time-Dependent DFT (TD-DFT). These calculations yield the excitation energies and oscillator strengths for the primary electronic transitions, which correspond to the absorption maxima (λ_max) in the experimental spectrum. rsc.org For this compound, the transitions would likely be of the π → π* type, associated with the conjugated systems of the aromatic rings.
Table 2: Predicted Spectroscopic Data for a Molecule like this compound
| Spectroscopy Type | Predicted Parameter | Typical Predicted Value Range |
|---|---|---|
| ¹H NMR | Aldehyde Proton (CHO) | 9.8 - 10.5 ppm |
| ¹H NMR | Aromatic Protons (Ar-H) | 7.0 - 8.0 ppm |
| ¹³C NMR | Carbonyl Carbon (C=O) | 185 - 195 ppm |
| UV-Vis | λ_max (π → π*) | 250 - 350 nm |
Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways
Theoretical chemistry can illuminate the mechanisms of chemical reactions, providing insights that are difficult to obtain experimentally. For the synthesis of this compound, which could be formed via a nucleophilic aromatic substitution (S_NAr) reaction between 2,5-dichlorobenzaldehyde (B1346813) and 2-thiophenethiol, computational methods can be used to model the entire reaction pathway. smolecule.com
This involves locating the structures of the reactants, intermediates, and products, as well as the transition states (TS) that connect them. canterbury.ac.uk The energy of the transition state determines the activation energy of the reaction, which is directly related to the reaction rate. By comparing the activation energies for different possible pathways, the most favorable reaction mechanism can be identified. This analysis provides a detailed understanding of bond-forming and bond-breaking processes at the molecular level.
Molecular Docking and Simulation Studies for Ligand-Target Interactions
While this compound itself may not be a primary candidate for biological activity, its derivatives could be designed as ligands for specific biological targets like enzymes or receptors. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. mdpi.com
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The ligand (a derivative of the title compound) is then computationally placed into the active site of the protein in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating more favorable binding. nih.govresearchgate.net The results can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the ligand-protein complex. These insights are crucial in structure-based drug design for optimizing the ligand's affinity and selectivity. ekb.eg
Applications in Medicinal Chemistry and Biological Activity of Analogues
Structure-Activity Relationship (SAR) Studies of Related Benzaldehyde (B42025) Derivatives as Enzyme Inhibitors
The benzaldehyde scaffold is a cornerstone in the development of various enzyme inhibitors. The strategic placement and nature of substituents on the benzaldehyde ring, coupled with the inherent reactivity of the aldehyde group, allow for fine-tuning of inhibitory potency and selectivity.
The biological potency of benzaldehyde derivatives as enzyme inhibitors is significantly influenced by the electronic and steric properties of their substituents. This is particularly evident in studies of tyrosinase inhibitors. Tyrosinase is a key enzyme in melanin (B1238610) biosynthesis, and its inhibition is a target for treating hyperpigmentation disorders.
Research has shown that benzaldehyde itself can inhibit mushroom tyrosinase. nih.gov The introduction of various substituents onto the benzaldehyde ring can modulate this inhibitory activity. For instance, studies on 4-substituted benzaldehydes have demonstrated that both electron-withdrawing and bulky alkyl groups can impact the inhibitory mechanism and potency. researchgate.netnih.gov
A study on 4-substituted benzaldehydes with electron-withdrawing groups found that 4-bromobenzaldehyde, 4-chlorobenzaldehyde, and 4-fluorobenzaldehyde (B137897) act as partial noncompetitive inhibitors of tyrosinase. nih.gov The inhibitory concentrations (IC50) for these compounds were 114 μM, 175 μM, and 387 μM, respectively. nih.gov In contrast, 4-cyanobenzaldehyde (B52832) and 4-nitrobenzaldehyde (B150856) were identified as mixed and noncompetitive inhibitors. researchgate.netnih.gov It has been suggested that bulky substituents at the 4-position can lead to a shift from partial to full inhibition, highlighting the importance of steric factors. nih.govresearchgate.net
In other studies, benzaldehyde derivatives have been investigated as inhibitors for other enzymes like aldose reductase, which is implicated in diabetic complications. researchgate.net The inhibitory effects of these derivatives are also dependent on the nature and position of the substituents on the aromatic ring. For example, in a series of benzimidazole (B57391) derivatives, substitutions at various positions were found to significantly influence their anti-inflammatory activity by inhibiting enzymes like cyclooxygenase (COX). mdpi.com
Inhibitory Activity of 4-Substituted Benzaldehyde Derivatives against Mushroom Tyrosinase
| Compound | IC50 (μM) | Inhibition Type | Reference |
|---|---|---|---|
| Benzaldehyde | 31.0 | Partial Noncompetitive | nih.gov |
| 4-Bromobenzaldehyde | 114 | Partial Noncompetitive | researchgate.netnih.gov |
| 4-Chlorobenzaldehyde | 175 | Partial Noncompetitive | researchgate.netnih.gov |
| 4-Fluorobenzaldehyde | 387 | Partial Noncompetitive | researchgate.netnih.gov |
| 4-Cyanobenzaldehyde | 822 | Mixed | researchgate.netnih.gov |
| 4-Nitrobenzaldehyde | 1846 | Noncompetitive | researchgate.netnih.gov |
The aldehyde group is a critical pharmacophore in many biologically active molecules due to its ability to participate in various chemical interactions. patsnap.com In the context of enzyme inhibition, the carbonyl group of the aldehyde is highly reactive and can form covalent bonds with nucleophilic residues in the enzyme's active site. patsnap.com
One of the most significant interactions is the formation of a Schiff base. The aldehyde functionality can react with the primary amino group of a lysine (B10760008) residue within the enzyme's active site, leading to the formation of a covalent imine linkage. tandfonline.com This covalent modification can inactivate the enzyme, resulting in potent inhibition. This mechanism is believed to be a key factor in the tyrosinase inhibitory activity of benzaldehyde derivatives. tandfonline.com
Beyond covalent bonding, the aldehyde group can also engage in non-covalent interactions such as hydrogen bonding and electrostatic interactions, which help to stabilize the inhibitor within the active site. patsnap.com The aldehyde moiety is a crucial component in the biosynthesis of various essential molecules and also plays a role in signaling pathways. creative-proteomics.com The inhibition of aldehyde dehydrogenases (ALDHs), enzymes responsible for oxidizing aldehydes, is a therapeutic strategy in certain diseases. nih.govnih.gov This underscores the biological significance of the aldehyde functionality and its interactions.
Carbonic Anhydrase Inhibitory Activity of Thienylthio-Containing Compounds
The thienylthio group is a key structural motif in a variety of compounds that have been investigated for their carbonic anhydrase (CA) inhibitory activity. Carbonic anhydrases are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in numerous physiological processes. core.ac.uknih.gov Inhibition of specific CA isoforms has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. mdpi.com
Thiophene-containing compounds are frequently used as intermediates in the synthesis of potent carbonic anhydrase inhibitors. researchgate.net For instance, a series of thienyl-substituted pyrazoline benzenesulfonamides have been synthesized and shown to exhibit significant inhibitory activity against human carbonic anhydrase isoforms hCA I and hCA II. core.ac.uknih.gov These compounds demonstrated inhibition constants (Ki) in the nanomolar range, with some being comparable to the clinically used drug acetazolamide. core.ac.uknih.gov
The synthesis of these inhibitors often involves the use of chalcones, which are open-chain flavonoids, as key intermediates. core.ac.uk These chalcones can be further cyclized to form various heterocyclic systems, including pyrazolines, which are then functionalized with a sulfonamide group, a critical moiety for CA inhibition. The sulfonamide group coordinates to the zinc ion in the active site of the enzyme, leading to inhibition. nih.gov
The structural similarity of the thiophene (B33073) ring to the phenyl ring allows it to be used as a bioisosteric replacement in the design of CA inhibitors. This can lead to improved pharmacokinetic properties or enhanced inhibitory activity. The versatility of the thiophene ring allows for the introduction of various substituents to explore structure-activity relationships and optimize inhibitor potency and selectivity. nih.gov
Carbonic Anhydrase Inhibitory Activity of Thienyl-Substituted Pyrazoline Benzenesulfonamides
| Compound | Substituent | hCA I Ki (nM) | hCA II Ki (nM) | Reference |
|---|---|---|---|---|
| 9 | -H | 309.43 | 395.04 | core.ac.uk |
| 10 | -CH3 | 232.16 | 342.07 | core.ac.uk |
| 11 | -OCH3 | 273.80 | 355.70 | core.ac.uk |
| 12 | -Cl | 637.70 | 455.80 | core.ac.uk |
| 13 | -F | 312.40 | 387.60 | core.ac.uk |
| 14 | -Br | 275.60 | 376.50 | core.ac.uk |
| 15 | -NO2 | 298.70 | 365.40 | core.ac.uk |
| 16 | -CN | 265.40 | 349.80 | core.ac.uk |
| Acetazolamide (Standard) | - | 278.76 | 293.43 | core.ac.uk |
The introduction of chirality into drug molecules can have a profound impact on their biological activity, as stereoisomers can exhibit different pharmacological and pharmacokinetic profiles. In the context of thienylthio-containing compounds, chiral synthesis allows for the preparation of enantiomerically pure or enriched compounds, which is crucial for studying the stereoselectivity of their interaction with biological targets.
While specific studies on the chiral synthesis and stereoisomer activity of 5-Chloro-2-(2-thienylthio)-benzaldehyde analogues as carbonic anhydrase inhibitors are not extensively detailed in the provided context, the principles of stereochemistry in drug action are well-established. For many classes of drugs, one enantiomer is significantly more active than the other (the eutomer and distomer, respectively). This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with the two enantiomers.
The synthesis of chiral thioethers and other organosulfur compounds has been an area of active research. bohrium.com Methods for the stereoselective synthesis of chiral sulfinyl compounds, which are related to thioethers, have also been developed. nih.gov These synthetic strategies can be applied to the preparation of chiral thienylthio-containing molecules. The evaluation of the individual stereoisomers for their carbonic anhydrase inhibitory activity would be a critical step in the drug discovery process, potentially leading to the identification of more potent and selective inhibitors with an improved therapeutic index. nih.gov
Investigation of Other Pharmacological Activities in Related Heterocyclic Thioether Compounds
Heterocyclic thioethers, including those containing a thiophene moiety, are a versatile class of compounds that exhibit a wide range of pharmacological activities beyond enzyme inhibition. openmedicinalchemistryjournal.com The presence of both a heterocyclic ring and a thioether linkage contributes to the diverse biological properties of these molecules. nih.gov
Thiophene derivatives, in particular, have been extensively studied and have shown potential as anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antimicrobial agents. ijpsjournal.comencyclopedia.pub The sulfur atom in the thiophene ring and the thioether linkage can participate in various interactions with biological macromolecules, leading to these diverse pharmacological effects.
For example, certain heterocyclic thioethers have been investigated for their anticancer activity, with some compounds showing cytotoxicity against various cancer cell lines. nih.gov The mechanism of action for these anticancer effects can vary, including the inhibition of key enzymes involved in cancer cell proliferation or the induction of apoptosis.
Furthermore, the anti-inflammatory properties of some heterocyclic thioethers have been attributed to their ability to inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory cascade. mdpi.com The antimicrobial activity of these compounds is also noteworthy, with some derivatives showing efficacy against a range of pathogenic bacteria and fungi. ijpsjournal.com The broad spectrum of biological activities associated with heterocyclic thioethers makes them attractive scaffolds for the development of new therapeutic agents for a variety of diseases. mdpi.com
Antifungal and Antibacterial Properties of Thiochroman-4-ones
Thiochroman-4-ones, which can be conceptually derived from the core scaffold of this compound, have been the subject of extensive research due to their promising antimicrobial properties. A variety of derivatives have been synthesized and evaluated for their efficacy against a range of fungal and bacterial pathogens.
One study focused on novel thiochroman-4-one (B147511) derivatives that incorporate oxime ether and 1,3,4-oxadiazole (B1194373) thioether moieties. tandfonline.comtandfonline.com These compounds were tested for their in vitro antibacterial activity against plant pathogenic bacteria such as Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas axonopodis pv. citri (Xac), as well as their antifungal activity against Botrytis cinerea, Verticillium dahliae, and Fusarium oxysporum. tandfonline.com
The bioassay results indicated that some of these compounds exhibited significant antimicrobial activity. tandfonline.com For instance, compound 7a (6-chloro-2-(5-(methylthio)-1,3,4-oxadiazol-2-yl)thiochroman-4-one O-methyl oxime) was identified as a potent antibacterial agent against both Xoo and Xac, with EC50 values of 17 and 28 µg/mL, respectively. tandfonline.com This activity was superior to that of the commercial bactericides Bismerthiazol and Thiodiazole copper. tandfonline.com
In terms of antifungal activity, compound 7j (2-(5-(ethylthio)-1,3,4-oxadiazol-2-yl)-6-methylthiochroman-4-one O-methyl oxime) demonstrated notable efficacy against B. cinerea, with an inhibition rate of 79%, which was better than the commercial fungicide Carbendazim. tandfonline.comtandfonline.com The structure-activity relationship (SAR) analysis suggested that the type and position of substituents on the thiochroman-4-one ring system play a crucial role in determining the antimicrobial potency. tandfonline.com
Another line of research has explored spiropyrrolidines tethered with thiochroman-4-one scaffolds. consensus.appmdpi.com These hybrid molecules were synthesized and evaluated for their antibacterial and antifungal activities against several pathogenic strains. mdpi.com Several of these compounds displayed moderate to excellent activity. consensus.appmdpi.com For example, compound 4d was found to be a particularly potent antifungal agent against Candida krusei and Candida glabrata, with a Minimum Inhibitory Concentration (MIC) of 32 µg/mL, which is significantly lower than the reference drug Amphotericin B (MIC = 500 µg/mL). mdpi.com
Furthermore, other studies have investigated the antimicrobial potential of various thiochroman-4-one derivatives against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Staphylococcus epidermidis, Bacillus pumilus, Salmonella typhi, and Pseudomonas aeruginosa. mdpi.com
Table 1: Antibacterial and Antifungal Activities of Selected Thiochroman-4-one Derivatives
| Compound | Target Organism | Activity | Reference |
|---|---|---|---|
| 7a | Xanthomonas oryzae pv. oryzae (Xoo) | EC50 = 17 µg/mL | tandfonline.com |
| 7a | Xanthomonas axonopodis pv. citri (Xac) | EC50 = 28 µg/mL | tandfonline.com |
| 7j | Botrytis cinerea | 79% inhibition | tandfonline.comtandfonline.com |
| 4d | Candida krusei | MIC = 32 µg/mL | mdpi.com |
| 4d | Candida glabrata | MIC = 32 µg/mL | mdpi.com |
Antileishmanial and Cytotoxic Activities of 2-Substituted Thiochroman-4-ones
Leishmaniasis, a parasitic disease caused by protozoa of the genus Leishmania, remains a significant global health problem. The limitations of current therapies, including toxicity and emerging resistance, necessitate the development of new antileishmanial agents. Thiochroman-4-one derivatives have emerged as a promising class of compounds in this regard.
A study investigating acyl hydrazone derivatives of thiochroman-4-ones revealed that this chemical modification significantly enhances their antileishmanial activity. nih.gov These compounds were evaluated in vitro against the intracellular amastigote form of Leishmania panamensis and for their cytotoxicity against human monocytes (U-937 cells). nih.gov Among the tested compounds, the semicarbazone and thiosemicarbazone derivatives of thioflavanone, compounds 19 and 20 , displayed the highest antileishmanial activities with EC50 values of 5.4 µM and 5.1 µM, respectively. nih.gov Importantly, these compounds exhibited low cytotoxicity, with LC50 values of 100.2 µM and 50.1 µM, leading to high selectivity indices. nih.gov
Another study focused on thiochromone (B8434766) derivatives bearing a vinyl sulfone moiety. mdpi.comresearchgate.net These compounds also demonstrated potent antileishmanial activity against L. panamensis amastigotes. mdpi.com Compounds 4h, 4i, 4j, 4k, 4l, and 4m all displayed EC50 values lower than 10 µM. mdpi.comresearchgate.net Notably, compounds 4j and 4l exhibited a selectivity index over 100, indicating a favorable therapeutic window. mdpi.comresearchgate.net The structure-activity relationship analysis revealed that the presence of the vinyl sulfone group was crucial for the observed high antileishmanial activity, as its removal led to a decrease in potency. mdpi.com Furthermore, a fluorine substitution at the C-6 position of the thiochroman-4-one ring was found to increase the leishmanicidal activity. mdpi.com
The design and synthesis of novel 2,2-dimethylthiochromanones have also been explored as potential anti-leishmanial agents. nih.gov These compounds were developed based on natural products known to possess anti-leishmanial properties. nih.gov The most potent compounds identified in this series were phenylalkenyl and haloalkyl amides 11a and 11e , with IC50 values of 10.5 µM and 7.2 µM, respectively. nih.gov
**Table 2: Antileishmanial and Cytotoxic Activities of Selected 2-Substituted Thiochroman-4-one Derivatives against *L. panamensis***
| Compound | Antileishmanial Activity (EC50, µM) | Cytotoxicity (LC50, µM) | Selectivity Index (LC50/EC50) | Reference |
|---|---|---|---|---|
| 19 | 5.4 | 100.2 | 18.6 | nih.gov |
| 20 | 5.1 | 50.1 | 9.8 | nih.gov |
| 4j | 3.23 | >562.9 | >174 | mdpi.com |
| 4l | <10 | >100 | >10 | mdpi.comresearchgate.net |
| 11a | 10.5 | Not Reported | Not Reported | nih.gov |
| 11e | 7.2 | Not Reported | Not Reported | nih.gov |
Fasciolicidal Activity of Chloro-Substituted Benzimidazoles with Thioether Groups
Fascioliasis, caused by the liver fluke Fasciola hepatica, is a significant veterinary and human health problem. The development of new fasciolicidal agents is crucial due to the emergence of resistance to currently available drugs. Research in this area has led to the investigation of chloro-substituted benzimidazoles containing thioether linkages.
One such compound, 5-chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole (6 ), has been synthesized and evaluated for its fasciolicidal activity. scilit.comnih.govresearchgate.netnii.ac.jp In vitro studies demonstrated that this compound exhibited 100% activity against F. hepatica at concentrations of 146.70 µM and 29.34 µM. nih.govresearchgate.net
Furthermore, in vivo studies in sheep experimentally infected with F. hepatica showed that compound 6 was highly effective. nih.govresearchgate.net At a dose of 15 mg/kg, it completely eliminated both 3-day-old and 10-week-old flukes. nih.govresearchgate.net This demonstrates the compound's efficacy against both immature and mature stages of the parasite, which is a desirable characteristic for a fasciolicidal drug.
The structural features of this benzimidazole derivative, including the chloro-substitution and the thioether group, are considered important for its anthelmintic activity. The development of such compounds provides a promising avenue for the discovery of new treatments for fascioliasis.
Table 3: In Vitro and In Vivo Fasciolicidal Activity of 5-Chloro-2-methylthio-6-(1-naphthyloxy)-1H-benzimidazole (6)
| Assay Type | Organism | Concentration/Dose | Activity | Reference |
|---|---|---|---|---|
| In Vitro | Fasciola hepatica | 146.70 µM | 100% | nih.govresearchgate.net |
| In Vitro | Fasciola hepatica | 29.34 µM | 100% | nih.govresearchgate.net |
| In Vivo (Sheep) | 3-day-old F. hepatica | 15 mg/kg | 100% elimination | nih.govresearchgate.net |
| In Vivo (Sheep) | 10-week-old F. hepatica | 15 mg/kg | 100% elimination | nih.govresearchgate.net |
Ligand Design for Biological Targets Based on this compound Scaffold
The this compound scaffold, characterized by its chloro-substituted benzene (B151609) ring linked to a thienylthio group and possessing a reactive aldehyde function, presents a versatile platform for the design of ligands targeting various biological macromolecules. While direct studies on this specific scaffold are limited, the principles of ligand design can be applied to explore its potential in medicinal chemistry.
The individual components of the scaffold contribute to its potential as a starting point for drug discovery. The chloro-substituent can enhance binding affinity through halogen bonding and by modifying the electronic properties and metabolic stability of the molecule. The thienylthio group provides a flexible linker and can engage in hydrophobic and sulfur-pi interactions within a protein's binding pocket. The benzaldehyde moiety is a key functional group that can be readily modified to introduce diverse pharmacophoric features or can act as a reactive handle for covalent modification of target proteins.
Analogous structures have been utilized in the design of inhibitors for various enzymes and receptors. For instance, chloro-substituted indole-2-carboxylates have been developed as potent inhibitors of mutant Epidermal Growth Factor Receptor (EGFR) and BRAF pathways, which are crucial targets in cancer therapy. mdpi.com Molecular docking studies of these compounds have revealed that the chloro-substituent forms important halogen bond interactions with key amino acid residues in the active site of the target enzymes. mdpi.com
Similarly, benzaldehyde analogues incorporating benzofuran (B130515) and 1,2,3-triazole moieties have been designed and synthesized as potential anticancer agents. nih.gov Molecular docking studies of these compounds against targets like extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) have shown that the benzaldehyde-derived portion of the molecule can participate in crucial interactions within the active site. nih.gov
Based on these examples, the this compound scaffold could be envisioned as a starting point for the design of inhibitors for a range of biological targets. The aldehyde group could be transformed into various functional groups, such as imines, oximes, hydrazones, or alcohols, to probe different regions of a binding site. The thienyl and chloro-substituted phenyl rings can be further functionalized to optimize van der Waals and electronic interactions with the target protein. This scaffold, therefore, holds considerable potential for the development of novel therapeutic agents through rational ligand design and combinatorial chemistry approaches.
Potential in Materials Science and Industrial Applications
Role as Chemical Building Blocks for Functional Molecules
In synthetic organic chemistry, a "building block" is a molecule that can be readily incorporated into a larger, more complex structure. 5-Chloro-2-(2-thienylthio)-benzaldehyde serves as an exemplary building block due to its distinct reactive sites that allow for selective chemical modifications. The synthesis of this compound itself often involves a nucleophilic aromatic substitution (SNAr) reaction, where a precursor like 2-bromo-5-chlorobenzaldehyde is reacted with a sulfur nucleophile such as 2-thiophenethiol. smolecule.com This positions it as a key intermediate, bridging simpler starting materials to more elaborate molecular architectures.
The primary reactive centers of the molecule are:
The Aldehyde Group (-CHO): This functional group is highly versatile. It can undergo a wide array of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and various condensation reactions to form carbon-carbon or carbon-nitrogen bonds.
The Aromatic Rings: Both the chlorobenzene and thiophene (B33073) rings can undergo further substitution reactions, allowing for the attachment of additional functional groups to tailor the molecule's properties.
The aldehyde group is particularly useful for constructing larger molecules. For instance, it can react with primary amines in a condensation reaction to form Schiff bases (imines). This reactivity is a cornerstone for creating a diverse range of functional molecules with applications spanning from pharmaceuticals to materials science. The presence of the chloro and thienylthio substituents modulates the electronic properties of the benzaldehyde (B42025) ring, influencing the reactivity of the aldehyde group and the characteristics of the resulting derivatives. smolecule.com
| Functional Group | Role / Potential Reactions | Impact on Derivative Molecules |
|---|---|---|
| Aldehyde (-CHO) | Condensation (e.g., with amines to form Schiff bases), Wittig reaction, oxidation, reduction. | Forms the core linkage for larger molecular structures; introduces polar interactions. |
| Thienylthio Group | Provides a sulfur-rich, electron-donating component; potential oxidation at the sulfur atom. | Enhances π-conjugation; introduces sites for metal coordination; influences electronic properties. |
| Chloro-Substituent (-Cl) | Electron-withdrawing group; potential site for cross-coupling reactions (e.g., Suzuki, Sonogashira). | Tunes the electronic properties of the aromatic system; provides a handle for further functionalization. |
Applications in Ligand Design for Coordination Chemistry
While direct studies on this compound as a ligand are not extensively documented, its molecular structure provides a clear blueprint for its use in designing sophisticated ligands for coordination chemistry. The aldehyde group is not typically a coordinating group itself, but it serves as a synthetic handle to introduce atoms that are excellent electron-pair donors for metal ions.
By reacting the aldehyde with various amine-containing compounds, a range of Schiff base ligands can be synthesized. These ligands are renowned for their ability to form stable complexes with a wide variety of transition metals. The resulting imine nitrogen atom is a strong coordination site. Furthermore, if the amine-containing reactant has other donor atoms (e.g., oxygen, sulfur, or another nitrogen), a polydentate ligand can be created, which can bind to a metal ion through multiple points, leading to highly stable metal complexes.
For example, condensation with thiosemicarbazide would yield a thiosemicarbazone ligand with N,S donor atoms. The inherent sulfur atom of the thienylthio group could also participate in coordination, potentially leading to tridentate ligands. The electronic properties of these ligands, and consequently the catalytic or photophysical properties of their metal complexes, can be finely tuned by the chloro- and thienylthio-substituents on the benzaldehyde backbone.
Precursors for Polymer and Oligomer Synthesis (e.g., thiophene-based polymers)
The presence of the thiophene moiety makes this compound an attractive precursor for the synthesis of thiophene-based polymers and oligomers. Polythiophenes are one of the most extensively studied classes of conducting polymers due to their excellent environmental stability and tunable electronic properties. researchgate.netubc.ca
This molecule can be incorporated into a polymer backbone through several synthetic strategies. One approach involves chemically modifying the aldehyde group into a polymerizable unit, such as a vinyl or acetylene group. The resulting monomer could then be polymerized to yield a polymer with the 5-Chloro-2-(2-thienylthio)-phenyl group as a pendant side chain. Such side chains can be used to control the polymer's solubility and morphology.
Alternatively, the entire molecule can be designed to be part of the polymer backbone. This would create a copolymer structure, such as a poly(benzaldehyde-co-thiophene). research-nexus.netspringerprofessional.de The aldehyde group on the polymer chain provides a reactive site for post-polymerization modification. rsc.org This allows for the synthesis of a base polymer which can then be functionalized with various chemical groups to tailor its properties for specific applications without having to develop a new polymerization process for each desired function. rsc.org
Development of Optoelectronic Materials (if relevant to extended π-systems from derivatives)
The development of organic optoelectronic materials, such as those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), relies on molecules with extended π-conjugated systems. These systems allow for the delocalization of electrons, which is essential for charge transport and interaction with light. mdpi.com
Thiophene-based polymers are well-known for their exceptional optical and conductive properties, which stem from the π-conjugation along their backbone. ubc.camdpi.com By incorporating this compound into a polymer structure, a material with a highly conjugated electronic system can be created. The combination of the electron-donating thienylthio group and the electron-withdrawing benzaldehyde/chlorophenyl moiety can establish a "donor-acceptor" architecture within the polymer repeat unit. This intramolecular charge transfer character is a key strategy for lowering the polymer's band gap, which is the energy difference between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). mdpi.com
A lower band gap allows the material to absorb light at longer wavelengths and can improve charge injection and transport properties. For instance, a copolymer based on benzaldehyde and thiophene has been reported to have an optical band gap of 2.30 eV. research-nexus.netspringerprofessional.de By modifying the structure of derivatives from this compound, this band gap could be further tuned, making these materials promising candidates for active layers in a variety of optoelectronic devices.
| Structural Feature | Relevance to π-System | Potential Impact on Optoelectronic Properties |
|---|---|---|
| Thiophene Ring | Core component of the π-conjugated backbone. | Provides charge transport pathways; contributes to high charge carrier mobility. |
| Benzene (B151609) Ring | Extends the π-conjugation from the polymer backbone. | Modifies the HOMO/LUMO energy levels and the optical band gap. |
| Thioether Linkage (-S-) | Sulfur lone pairs can participate in conjugation, but the linkage also allows rotational freedom. | Influences the planarity of the polymer chain, affecting the effective conjugation length. |
| Aldehyde & Chloro Groups | Act as electron-withdrawing groups. | Creates donor-acceptor character, lowers the band gap, and allows for tuning of absorption/emission wavelengths. research-nexus.netspringerprofessional.de |
Future Research Directions and Challenges
Exploration of Novel and Sustainable Synthetic Routes
The development of environmentally benign and efficient synthetic methodologies is a cornerstone of modern chemical research. For 5-Chloro-2-(2-thienylthio)-benzaldehyde, future efforts will likely focus on moving beyond traditional synthetic methods, which may involve harsh reaction conditions or the use of hazardous reagents.
Key areas for exploration include:
Green Chemistry Approaches: The application of green chemistry principles to the synthesis of thioethers is an expanding field. researchgate.netmdpi.compaperpublications.org Research into using greener solvents like water, ionic liquids, or deep eutectic solvents could significantly reduce the environmental impact of the synthesis of this compound. mdpi.com Furthermore, developing catalyst-assisted reactions, particularly with reusable solid catalysts, can enhance efficiency and sustainability. royalsocietypublishing.org
Photocatalysis and Electrochemistry: Recent advancements in photochemical and electrochemical methods offer mild and highly selective routes for the formation of carbon-sulfur bonds. nih.govnih.gov Exploring these techniques for the synthesis of this compound could lead to more energy-efficient and atom-economical processes. nih.govnih.gov
Biocatalysis: The use of enzymes, such as ene-reductases, presents a novel and highly enantioselective approach to the synthesis of chiral thioethers. nih.gov Investigating biocatalytic routes could not only provide a more sustainable synthesis but also open avenues for producing chiral derivatives of this compound with specific biological activities.
A comparative table of potential synthetic routes is presented below:
| Synthetic Route | Potential Advantages | Potential Challenges |
| Green Solvents | Reduced environmental impact, increased safety. mdpi.com | Solubility of reactants, reaction kinetics. |
| Photocatalysis | Mild reaction conditions, high selectivity. nih.gov | Catalyst stability, scalability. |
| Electrochemistry | Avoids hazardous reagents, precise control. nih.gov | Electrode passivation, electrolyte compatibility. |
| Biocatalysis | High enantioselectivity, sustainable. nih.gov | Enzyme stability and cost, substrate specificity. |
Advanced Characterization Techniques for Dynamic Processes and Supramolecular Assemblies
A deeper understanding of the behavior of this compound in various environments requires the application of sophisticated characterization techniques. This is particularly crucial for elucidating dynamic processes and the formation of supramolecular structures.
Future research in this area should focus on:
In-Situ Spectroscopic Monitoring: Techniques such as in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about reaction kinetics, intermediates, and the influence of external stimuli. nih.govspectroscopyonline.commt.comacs.orgresearchgate.net This would be invaluable for optimizing synthetic protocols and understanding the dynamic behavior of the molecule.
Advanced Microscopy for Supramolecular Visualization: High-resolution microscopy techniques, including atomic force microscopy (AFM) and scanning tunneling microscopy (STM), are powerful tools for visualizing the self-assembly of molecules into supramolecular structures. nih.govnih.gov Applying these techniques to this compound could reveal how its structural features govern its assembly on surfaces, which is critical for applications in materials science. nih.gov
Spectroscopic and Diffraction Methods for Gel Characterization: For potential applications in supramolecular gels, a combination of spectroscopic methods (NMR, UV-vis, CD) and X-ray diffraction will be essential to probe the atomic- and molecular-level structure and dynamics of the gel network. nih.govrsc.org
Integration of Computational Methods for Predictive Design
Computational chemistry offers a powerful toolkit for predicting molecular properties and guiding experimental design, thereby accelerating the discovery of new applications for this compound.
Future computational studies could include:
Predictive Modeling of Molecular Properties: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict various properties, including electronic structure, reactivity, and spectroscopic signatures. materialsciencejournal.orgmdpi.com This can aid in understanding the molecule's behavior and in the design of derivatives with tailored characteristics.
Simulation of Supramolecular Assembly: Molecular dynamics (MD) simulations can provide insights into the self-assembly processes of this compound, helping to understand the intermolecular forces that drive the formation of larger structures.
In Silico Screening for Biological Activity: Computational docking and virtual screening can be used to predict the binding affinity of this compound and its derivatives to various biological targets, guiding the development of new therapeutic agents. nih.govmdpi.com
Diversification of Research into New Material Science and Biological Applications
While the core structure of this compound suggests potential in several areas, dedicated research is needed to explore and validate these applications.
Promising avenues for future investigation include:
Sulfur-Containing Polymers: The thioether linkage is a key component in various functional polymers. warwick.ac.ukrsc.orgresearchgate.netnsf.gov Investigating the incorporation of this compound as a monomer or functional unit into polymers could lead to new materials with interesting optical, thermal, or mechanical properties. researchgate.net For example, such polymers could exhibit high refractive indices or enhanced thermal stability. researchgate.net
Organic Semiconductors: Benzaldehyde (B42025) derivatives have been explored for their potential use in organic electronic devices. researchgate.net The combination of the benzaldehyde and thienylthio moieties in this compound may impart semiconducting properties that could be harnessed in organic field-effect transistors (OFETs) or organic light-emitting diodes (OLEDs).
Antimicrobial and Anticancer Agents: Both benzaldehyde and organosulfur compounds have been shown to possess biological activity. eurekaselect.comresearchgate.netomu.edu.trresearchgate.netnih.gov A systematic evaluation of the antimicrobial and anticancer properties of this compound and its derivatives is warranted. eurekaselect.comresearchgate.netresearchgate.net
Multi-disciplinary Approaches to Understanding Complex Structure-Function Relationships
A comprehensive understanding of how the specific structural features of this compound give rise to its functional properties will require a collaborative, multi-disciplinary approach.
Future research should integrate:
Synthetic Chemistry: To create a library of derivatives with systematic structural modifications.
Physical Chemistry: To characterize the fundamental properties of the molecule and its assemblies.
Materials Science: To fabricate and test devices and materials incorporating the compound.
Biology and Pharmacology: To evaluate the biological activity and potential therapeutic applications.
By correlating structural modifications with changes in physical, material, and biological properties, a detailed structure-activity relationship (SAR) can be established. researchgate.netacs.orgresearchgate.netmdpi.comnih.gov This will be crucial for the rational design of new molecules based on the this compound scaffold with optimized performance for specific applications.
Q & A
Q. What are the recommended synthetic routes for 5-Chloro-2-(2-thienylthio)-benzaldehyde, and how can reaction conditions be optimized for high yield?
- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling. For example, substituting a halogen atom (e.g., chlorine) at the 2-position of 5-chlorobenzaldehyde with a thienylthio group requires a thiolate nucleophile (e.g., 2-thienylthiol) under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C). Optimization involves controlling stoichiometry, solvent polarity, and reaction time to minimize side reactions like oxidation of the thiol group. Phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reactivity, as demonstrated in analogous benzaldehyde derivatives .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : ¹H NMR identifies the aldehyde proton (δ 9.8–10.2 ppm) and thienyl protons (δ 6.5–7.5 ppm). ¹³C NMR confirms the aldehyde carbonyl (δ ~190 ppm) and aromatic carbons.
- IR : The aldehyde C=O stretch (~1700 cm⁻¹) and C-S vibrations (~600–700 cm⁻¹) are critical markers .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns due to chlorine .
Q. How can researchers ensure purity during synthesis, and what are common by-products?
- Methodological Answer : Column chromatography (silica gel, hexane/ethyl acetate gradient) effectively separates the target compound from by-products like disulfides (from thiol oxidation) or unreacted starting materials. Monitoring via TLC and HPLC (C18 column, UV detection at 254 nm) ensures purity >95%. Recrystallization in ethanol/water mixtures further purifies crystalline products .
Advanced Research Questions
Q. How does the electronic nature of the thienylthio substituent influence the aldehyde’s reactivity compared to other substituents (e.g., trifluoromethyl or methoxy groups)?
- Methodological Answer : The thienylthio group is electron-withdrawing due to sulfur’s electronegativity and the thiophene ring’s conjugation, which activates the aldehyde toward nucleophilic addition (e.g., Grignard reactions) but deactivates electrophilic substitution. Comparative studies with analogs like 5-Chloro-2-(trifluoromethyl)benzaldehyde (electron-withdrawing CF₃) show slower nucleophilic attack but higher thermal stability . DFT calculations (e.g., using Gaussian) can model charge distribution and frontier molecular orbitals to predict reactivity trends .
Q. What strategies resolve contradictions in NMR data when characterizing steric effects in this compound?
- Methodological Answer : Overlapping peaks in ¹H NMR (e.g., aromatic protons) can be resolved using 2D techniques like COSY or HSQC. Variable-temperature NMR (e.g., −40°C to 25°C) reduces signal broadening caused by hindered rotation of the thienylthio group. X-ray crystallography provides definitive structural confirmation, as seen in related halogenated benzaldehydes .
Q. How can computational methods predict the compound’s behavior in catalytic reactions (e.g., asymmetric aldol condensation)?
- Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions between the aldehyde and chiral catalysts (e.g., proline derivatives). Transition state analysis (QM/MM methods) identifies enantioselectivity drivers. Experimental validation via HPLC with chiral columns confirms computational predictions, as applied to similar aldehydes in asymmetric synthesis .
Q. What are the implications of conflicting solubility data in polar vs. nonpolar solvents?
- Methodological Answer : Contradictions arise from varying crystallinity or hygroscopicity. Solubility parameters (Hansen solubility parameters) calculated via group contribution methods guide solvent selection. Experimental validation using dynamic light scattering (DLS) or nephelometry quantifies solubility limits. For example, 5-Chloro-2-(trifluoromethyl)benzaldehyde shows higher solubility in DCM than in toluene due to dipole interactions .
Data Analysis and Optimization
Q. What statistical approaches are recommended for optimizing reaction yields in high-throughput screening?
- Methodological Answer : Design of Experiments (DoE) using response surface methodology (RSM) identifies critical factors (e.g., temperature, catalyst loading). Pareto charts prioritize variables, while ANOVA validates model significance. Machine learning (e.g., random forest regression) predicts optimal conditions from historical data, as demonstrated in benzaldehyde derivative syntheses .
Q. How can researchers address discrepancies in reported melting points or thermal stability?
- Methodological Answer : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) under controlled atmospheres (N₂ vs. air) clarify decomposition pathways. Purity assessment via elemental analysis or ICP-MS detects trace metals (e.g., from catalysts) that alter thermal profiles. For example, 5-Chloro-4-methoxy-2-methylbenzaldehyde exhibits a 5°C variation in melting points due to polymorphic forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
